(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate
Description
Properties
Molecular Formula |
C7H11ClO3 |
|---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,3)6(10)11-4-5(8)9/h4H2,1-3H3 |
InChI Key |
ONTOYIDHPJBLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-2-oxoethyl) 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 2-chloro-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpropanoic acid and 2-chloro-2-oxoethanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted esters or amides.
Reduction: Formation of (2-hydroxyethyl) 2,2-dimethylpropanoate.
Hydrolysis: Formation of 2,2-dimethylpropanoic acid and 2-chloro-2-oxoethanol.
Scientific Research Applications
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate has several applications in scientific research, including:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material science: Utilized in the preparation of polymers and other advanced materials.
Biological studies: Employed in biochemical assays and studies involving enzyme inhibition.
Mechanism of Action
The mechanism of action of (2-chloro-2-oxoethyl) 2,2-dimethylpropanoate depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the reducing agent donates electrons to the carbonyl carbon, converting the keto group to a hydroxyl group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate: A chlorohydrin derivative synthesized via hydrolysis of a dichloro precursor .
- (Thiophen-2-yl)formamido 2,2-dimethylpropanoate (17): A heterocyclic ester with a formamido-thiophene group, yielding 77% under optimized conditions .
- (2-Bromopyridin-4-yl)formamido 2,2-dimethylpropanoate (30): A brominated pyridine derivative with moderate yield (36%) .
The target compound’s chloro-oxoethyl group distinguishes it from these analogs, likely conferring higher electrophilicity and reactivity in nucleophilic substitutions.
Yield and Efficiency
Yields correlate with substituent complexity. The chloro-oxoethyl group may necessitate controlled conditions to avoid side reactions (e.g., over-hydrolysis).
Physical and Chemical Properties
- Boiling Point: 3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate distills at 70°C/40 Pa , whereas heterocyclic analogs (e.g., compound 17) are isolated as solids .
- Stability : The pivalate group enhances steric protection, reducing hydrolysis rates compared to less hindered esters. Chlorinated derivatives may exhibit higher reactivity in SN2 reactions.
Q & A
Q. What safety protocols are critical when handling this compound in biological assays?
- Methodology :
- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy.
- LC-MS waste analysis ensures proper disposal of toxic byproducts.
- Adhere to NIH/EPA guidelines for non-FDA-approved compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
